
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” is not found in the retrieved papers.Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . The specific chemical reactions involving “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” are not found in the retrieved papers.Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The specific physical and chemical properties of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” are not found in the retrieved papers.科学研究应用
Antimicrobial Activity
Imidazole derivatives have demonstrated significant antimicrobial properties. Researchers have explored their potential against various strains of microorganisms, including bacteria, fungi, and protozoa. The compound may exhibit antibacterial and antifungal effects, making it relevant for combating infectious diseases .
Anti-Inflammatory Potential
Imidazole-containing compounds often possess anti-inflammatory properties. They can modulate immune responses and inhibit inflammatory pathways. Investigating the anti-inflammatory effects of this compound could contribute to drug development for conditions related to inflammation .
Antitumor and Anticancer Research
Imidazoles have been investigated for their potential in cancer therapy. Their ability to interfere with cell proliferation, angiogenesis, and apoptosis makes them interesting candidates. Researchers could explore whether this specific compound exhibits antitumor activity .
Neuroprotective Effects
Certain imidazole derivatives show neuroprotective properties by preserving neuronal function and reducing oxidative stress. Investigating whether N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide has similar effects could be valuable for neurodegenerative disease research .
Metabolic Disorders
Imidazoles have been linked to metabolic pathways, including glucose metabolism and lipid regulation. Exploring the compound’s impact on metabolic disorders (such as diabetes or dyslipidemia) could provide insights into potential therapeutic interventions .
Gastrointestinal Health
Imidazole-containing compounds have been studied for their effects on gastric acid secretion and ulcer prevention. Investigating whether N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide influences gastrointestinal health could be relevant .
Antiviral Properties
Given the ongoing importance of antiviral research, assessing the antiviral potential of this compound could be valuable. Imidazoles have shown promise against certain viruses, and further investigation is warranted .
作用机制
Target of Action
Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific targets. Generally, imidazole and indole derivatives can interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Imidazole and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME properties of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific structure. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific targets, mode of action, and the biochemical pathways it affects. Imidazole and indole derivatives have been reported to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
属性
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-7-18-10-12-20(13-11-18)22(26)24-14-6-16-25-17-15-23-21(25)19-8-4-3-5-9-19/h3-5,8-13,15,17H,2,6-7,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBNZBWQFKNICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)
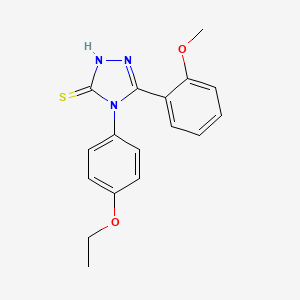
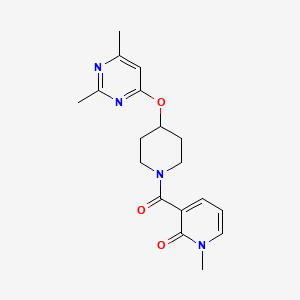
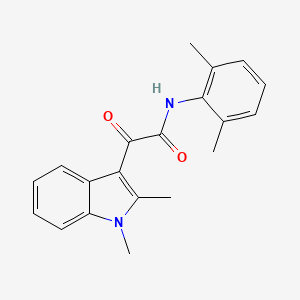
![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2618163.png)
![[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2618164.png)
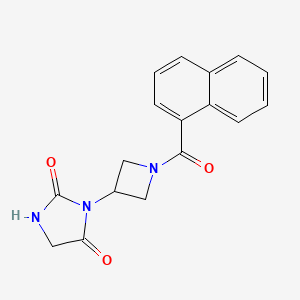
![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)
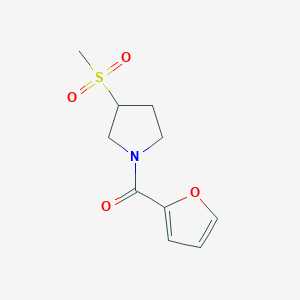


![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![(2E)-2-[[4-(trifluoromethoxy)anilino]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2618173.png)
